molecular formula C12H9N7O8 B3834453 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole

4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole

Cat. No. B3834453
M. Wt: 379.24 g/mol
InChI Key: KGCOFTBOJHNAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole, also known as TNBT, is a high-energy explosive compound. It has been extensively studied for its potential use in military and industrial applications. TNBT has a complex molecular structure that makes it difficult to synthesize, but its unique properties make it an attractive target for research.

Mechanism of Action

The mechanism of action of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole is not well understood, but it is thought to involve the rapid release of energy upon detonation. The high energy content of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole causes it to decompose rapidly, releasing large amounts of gas and heat. This rapid expansion of gas creates a shock wave that can cause damage to surrounding materials.
Biochemical and Physiological Effects
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole has not been extensively studied for its biochemical or physiological effects. However, it is known to be highly toxic and can cause severe burns and tissue damage upon contact with the skin or eyes. Ingestion or inhalation of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole can cause severe respiratory distress and may be fatal.

Advantages and Limitations for Lab Experiments

4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole has several advantages and limitations for use in laboratory experiments. Its high energy content and sensitivity to heat and shock make it an attractive target for research into new explosives and propellants. However, its complex molecular structure and sensitivity to moisture make it difficult to synthesize and purify. Additionally, its toxicity and potential for explosive decomposition make it difficult to handle safely in the laboratory.

Future Directions

Research into 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole is ongoing, with several areas of future study identified. These include:
1. Synthesis of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole analogs with improved stability and energy content.
2. Investigation of the mechanism of action of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole and other high-energy explosives.
3. Development of new methods for the safe handling and storage of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole and other high-energy explosives.
4. Application of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole in new areas, such as biomedical imaging and energy storage.
Conclusion
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole is a complex and highly explosive compound that has attracted significant research interest for its potential use in military and industrial applications. While its synthesis and handling present significant challenges, its unique properties make it an attractive target for ongoing research into new explosives and propellants. Further study of 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole and related compounds is expected to yield new insights into the mechanisms of high-energy chemistry and the potential applications of these materials in a variety of fields.

Scientific Research Applications

4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole has been studied extensively for its potential use in military and industrial applications. Its high energy content and sensitivity to shock and heat make it an attractive target for research into new explosives and propellants. 4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole has been shown to have a higher detonation velocity and pressure than many other explosives, making it a potential candidate for use in high-performance munitions and rocket propellants.

properties

IUPAC Name

4,4,7,7-tetranitro-2-phenyl-5,6-dihydrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O8/c20-16(21)11(17(22)23)6-7-12(18(24)25,19(26)27)10-9(11)13-15(14-10)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCOFTBOJHNAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN(N=C2C1([N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,7,7-Tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-benzotriazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole
Reactant of Route 2
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole
Reactant of Route 3
Reactant of Route 3
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole
Reactant of Route 4
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole
Reactant of Route 5
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole
Reactant of Route 6
4,4,7,7-tetranitro-2-phenyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.